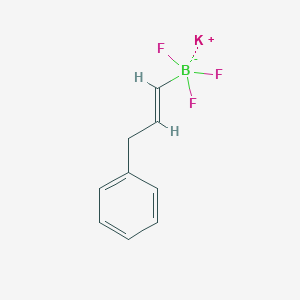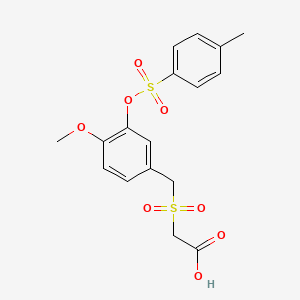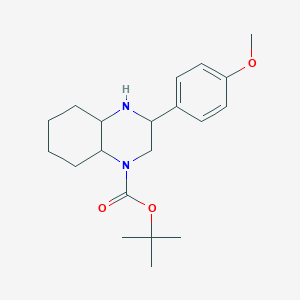
Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate
説明
Synthesis Analysis
While the exact synthesis of “Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate” is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . The synthesis of these compounds involved the use of N-Boc piperazine as a building block .科学的研究の応用
Antioxidant Effects and Carcinogenesis Prevention
Several studies have focused on the antioxidant properties of tert-butyl-4-hydroxyanisole (BHA) and related compounds, observing their potential in inhibiting carcinogenesis. For instance, antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have been noted to inhibit hepatic tumorigenesis in rats fed with ciprofibrate, a peroxisome proliferator, indicating their potential in scavenging active oxygen species and retarding neoplasia (Rao, Lalwani, Watanabe, & Reddy, 1984). Furthermore, the inhibitory effects of phenolic compounds on benzo(a)pyrene-induced neoplasia in mice have been documented, highlighting the importance of evaluating the role of these compounds in response to exposure to chemical carcinogens (Wattenberg, Coccia, & Lam, 1980).
Metabolic Pathways and Toxicity Studies
Studies have also explored the metabolism of tert-butylhydroquinone (TBHQ) and its role in promoting kidney and bladder carcinogenesis in rats. The formation of sulfur-containing metabolites, which could play a role in the toxicity of TBHQ to kidney and bladder, has been a particular focus (Peters, Lau, Dulik, Murphy, van Ommen, & van Bladeren, 1996). Additionally, the relationship between reactive oxygen/free radical species and tumor promotion has been investigated, revealing an inhibition of tumor-induced ornithine decarboxylase activity by lipophilic phenolic antioxidants, suggesting a role for reactive oxygen and/or free radical species in tumor promotion (Kozumbo, Seed, & Kensler, 1983).
Cardioprotective Actions
Some studies have highlighted the potential cardioprotective actions of tert-butylhydroquinone (TBHQ). For instance, TBHQ has been shown to activate Akt in myocardium, suppress apoptosis, and ameliorate pressure overload-induced cardiac dysfunction. This suggests that TBHQ treatment might represent a novel strategy for timely activation of the cytoprotective Akt pathway in stressed myocardium (Zhang et al., 2015).
特性
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h9-12,16-18,21H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORASFJUSJVJPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2C1CCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




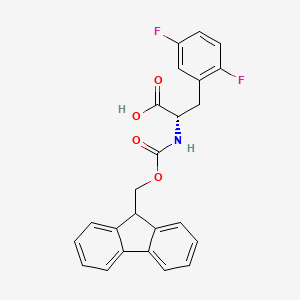

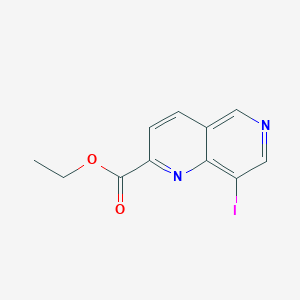
![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)
methanone](/img/structure/B3070672.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)

